molecular formula C11H9F2NO3 B6591155 Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate CAS No. 1286793-02-9

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Cat. No. B6591155
M. Wt: 241.19 g/mol
InChI Key: DCZCXSAYHHSJLO-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a chemical compound with the CAS Number: 1286793-02-9. It has a molecular weight of 241.19 and a linear formula of C11H9F2NO3 .


Synthesis Analysis

The synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate involves several steps. One method involves the intramolecular amidation of ethyl (2-aminophenyl)difluoroacetate. This process involves charging ethyl (2-amino-3,5-dichlorophenyl)difluoroacetate (0.75 mmol) and a DMSO solution of H2SO4 (1.0 M, 1.5 mL) in a two-neck flask in an Ar atmosphere. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into H2O and the product is extracted to ethyl acetate. The ethyl acetate layer is washed with a saturated aqueous solution of NaCl, dried with Na2SO4, and then concentrated under vacuo. The product is isolated using silica gel chromatography .


Molecular Structure Analysis

The molecular structure of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is represented by the linear formula C11H9F2NO3 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate are complex and can involve several stages. One such reaction involves the use of ethyl bromodifluoroacetate and p-aminoethylbenzoate with tris [2-phenylpyridinato-C 2 ,N]iridium (III) and sodium carbonate in dichloromethane at 20℃ for 24 hours .


Physical And Chemical Properties Analysis

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.54 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 1.95 .

Scientific Research Applications

Applications in Chemical Synthesis

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate has been explored in various chemical synthesis processes. Acheson et al. (1979) detailed the rearrangement of Ethyl 3-methylindole-2-carboxylate to ethyl 3-methyl-2-oxoindoline-3-carboxylate using sulphuryl chloride and further transformations accompanied by halogenation effects using bromine or ethyl NN-dichlorocarbamate in aqueous acetic acid (Acheson, R. Morrin et al., 1979).

Insights into Molecular Interactions

Dey et al. (2014) provided insights into the molecular conformation and supramolecular packing in the solid state of biologically active molecules, one being ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate. They studied C–H···O=C and C–H···π intermolecular interactions contributing to the stability of crystal packing, highlighting the significance of weak intermolecular interactions in the solid state of these molecules (Dey, D. et al., 2014).

Synthesis of Bioactive Compounds

Bolotov et al. (1985) investigated the synthesis of 3,3-diphenyl-4 and 5-carboxy-2-oxoindoline-l-acetic acids, which have biological activity, starting from esters of 3,3-diphenyl-2-oxoindoline-4and 5-carboxylic acids. They demonstrated the synthesis process and the reaction conditions, providing a foundation for further exploration in this field (Bolotov, V. et al., 1985).

Safety And Hazards

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is classified as a warning under the GHS07 pictogram. It has hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

ethyl 3,3-difluoro-2-oxo-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c1-2-17-9(15)6-3-4-8-7(5-6)11(12,13)10(16)14-8/h3-5H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZCXSAYHHSJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Yu, JW Gu, S Zhang, X Zhang - The Journal of organic …, 2017 - ACS Publications
An efficient and synthetically convenient method for the synthesis of 3,3-difluoro-2-oxindole through a visible-light-induced photoredox difluoromethylation−amidation is described. The …
Number of citations: 53 pubs.acs.org

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